molecular formula C5H3Cl2N3O2S B048599 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine CAS No. 1979-96-0

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

Cat. No. B048599
CAS RN: 1979-96-0
M. Wt: 240.07 g/mol
InChI Key: GHAWBARMICSLQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine involves a regiocontrolled solution and solid-phase synthesis methodology. This process allows for the production of libraries of highly substituted purines, demonstrating the compound's versatility as a precursor for various synthetic routes. The solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library further exemplifies the compound's utility in generating diverse molecular structures efficiently (Hammarström et al., 2002).

Molecular Structure Analysis

Vibrational spectra and UV-vis spectral analysis, including HOMO-LUMO studies, provide insight into the molecular structure of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and its derivatives. These analyses reveal the compound's electronic properties and potential for non-linear optical applications, demonstrating the interplay between its structural attributes and chemical reactivity (Arivazhagan & Anitha Rexalin, 2013).

Chemical Reactions and Properties

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine undergoes various chemical reactions, including aromatic substitution and interactions with C-nucleophiles. These reactions enable the synthesis of novel compounds and highlight the compound's reactivity towards different chemical agents. The formation of diindolylmethane and dipyrazolyl derivatives from its interaction with 1-phenyl-3-methylpyrazol-5-one and 2-methylindole, respectively, underscores its versatility in organic synthesis (Azev et al., 2005).

Scientific Research Applications

Bioprocessing

  • Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” is used in bioprocessing applications . Bioprocessing is a technology used for transferring the current laboratory-based science of genetic engineering into the practical production of biotherapeutic drugs .
  • Methods of Application : The specific experimental procedures were not detailed in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes from this application .

Corrosion Inhibition

  • Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” (DCMTP) is used as a corrosion inhibitor for AISI type 321 stainless steel in 1.0 M hydrochloric acid solution .
  • Methods of Application : The corrosion inhibition effect of DCMTP was investigated using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) technique .
  • Results or Outcomes : Polarization curves showed that DCMTP acts as a cathodic type inhibitor .

Cell Culture and Transfection

  • Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” is used in cell culture and transfection applications . Cell culture is a fundamental method in life sciences, allowing for the study of cells in controlled conditions . Transfection is a technique used to introduce foreign DNA into cells .
  • Methods of Application : The specific experimental procedures were not detailed in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes from this application .

Synthesis of Multifunctionalised Pyrimidines

  • Application Summary : “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . This product is presented as a useful multifunctionalised pyrimidine scaffold .
  • Methods of Application : The reaction of “4,6-Dichloro-2-(methylthio)-5-nitropyrimidine” with EtONa in EtOH at around 20 °C for 2 hours .
  • Results or Outcomes : The reaction resulted in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .

properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWBARMICSLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463051
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

CAS RN

1979-96-0
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
LGJ Hammarström, ME Meyer, DB Smith, FX Talamás - Tetrahedron letters, 2003 - Elsevier
A simple synthesis of tetrasubstituted purines is disclosed based on the solution phase elaboration of 4,6-dichloro-2-methylthio-5-nitropyrimidine. One-pot sequential C4 and C6 …
Number of citations: 23 www.sciencedirect.com
LGJ Hammarström, DB Smith, FX Talamás - Tetrahedron letters, 2007 - Elsevier
The first regiocontrolled solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library was performed through on-resin elaboration of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. A …
Number of citations: 15 www.sciencedirect.com
LGJ Hammarström, DB Smith, FX Talamás… - Tetrahedron letters, 2002 - Elsevier
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine has been utilized as a building block for an efficient nine-step synthesis of olomoucine. The methodology reported herein is applicable to …
Number of citations: 20 www.sciencedirect.com
VA Makarov, AL Sedov, MP Nemeryuk… - Pharmaceutical …, 1993 - Springer
Nucleophilic-substitution reactions in series of halo-substituted 5-nitropyrimidines have been examined in detail in reviews and monographs [i, 16, 17, 51], in which, however, material …
Number of citations: 1 link.springer.com
NA Abdul-Rida, TI Mohammed, NA Al-Masoudi… - Medicinal Chemistry …, 2017 - Springer
A new series of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives 10–14 have been synthesized from 5-nitrosopyrimidine analog 9 by nucleophilic aromatic …
Number of citations: 8 link.springer.com
KN Hari, B Poojary, G Chandrasehar - Results in Chemistry, 2022 - Elsevier
In order to assess their antibacterial capabilities, a unique set of alkylated pyrimidine derivatives were designed and synthesized. The intended compounds were produced in good …
Number of citations: 0 www.sciencedirect.com
I Cikotiene, E Pudziuvelyte… - Journal of Heterocyclic …, 2008 - Wiley Online Library
A relatively short and efficient method for the utilization of 4,6‐dichloro‐2‐methylthio‐5‐nitropyrimidine (1) in the synthesis of the poly substituted pyrrolo[3,2‐d]pyrimidin‐7‐one 5‐…
Number of citations: 8 onlinelibrary.wiley.com
LGJ Hammarström, DB Smith, FX Talamás - Synfacts, 2007 - thieme-connect.com
Significance: ArgoGel-MB-CHO resin 1 was treated with amines 2 in the presence of Na (OAc) 3BH to give the resin-bound amines 3. Reaction of 3 with 4, 6-dichloro-2-(methylthio)-5-…
Number of citations: 2 www.thieme-connect.com
MR Harnden, DT Hurst - Australian Journal of Chemistry, 1990 - CSIRO Publishing
The preparation of a number of pyrimidinethiols and (substituted) thiopyrimidines has been carried out. The reaction of 5-acetylamino-2-aminopyrimidine-4,6-diol with phosphorus penta …
Number of citations: 17 www.publish.csiro.au
D Vanda, R Jorda, B Lemrova, T Volna… - ACS combinatorial …, 2015 - ACS Publications
Solid-phase synthesis of purine derivatives bearing an α-amino acid motif in position 9 is described herein. Polymer supported amines were acylated with various Fmoc-α-amino acids …
Number of citations: 11 pubs.acs.org

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